molecular formula C7H7NO B14154105 2-Methylidene-3-oxocyclopentane-1-carbonitrile CAS No. 82093-32-1

2-Methylidene-3-oxocyclopentane-1-carbonitrile

Katalognummer: B14154105
CAS-Nummer: 82093-32-1
Molekulargewicht: 121.14 g/mol
InChI-Schlüssel: DPAMNLOHRQBZPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylidene-3-oxocyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring, a nitrile group, and a methylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-3-oxocyclopentane-1-carbonitrile typically involves the reaction of cyclopentanone with a suitable nitrile source under specific conditions. One common method involves the use of a base to deprotonate the cyclopentanone, followed by the addition of a nitrile source to form the desired product. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylidene-3-oxocyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methylidene-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methylidene-3-oxocyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methylene group can participate in various chemical reactions, altering the compound’s properties and effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methylidene-3-oxocyclopentane-1-carbonitrile is unique due to its combination of a nitrile group and a methylene group on a cyclopentane ring.

Eigenschaften

CAS-Nummer

82093-32-1

Molekularformel

C7H7NO

Molekulargewicht

121.14 g/mol

IUPAC-Name

2-methylidene-3-oxocyclopentane-1-carbonitrile

InChI

InChI=1S/C7H7NO/c1-5-6(4-8)2-3-7(5)9/h6H,1-3H2

InChI-Schlüssel

DPAMNLOHRQBZPH-UHFFFAOYSA-N

Kanonische SMILES

C=C1C(CCC1=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.